molecular formula C25H19ClFNO4 B4915260 4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid

4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid

Cat. No.: B4915260
M. Wt: 451.9 g/mol
InChI Key: XBXIQFYKQFXOET-JAIQZWGSSA-N
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Description

4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid is a complex organic compound with a unique structure that includes chloro, ethoxy, fluorophenyl, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the core structure: This involves the creation of the benzoic acid core, often through Friedel-Crafts acylation.

    Introduction of substituents: The chloro, ethoxy, and fluorophenyl groups are introduced through various substitution reactions.

    Formation of the cyanoethenyl group: This step may involve the use of cyanation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro, ethoxy, and fluorophenyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluorophenyl groups could play a crucial role in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of chloro, ethoxy, fluorophenyl, and cyano groups in this compound sets it apart from other compounds. This specific arrangement of functional groups can lead to distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFNO4/c1-2-31-23-13-17(11-20(14-28)18-5-7-19(8-6-18)25(29)30)12-22(26)24(23)32-15-16-3-9-21(27)10-4-16/h3-13H,2,15H2,1H3,(H,29,30)/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXIQFYKQFXOET-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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